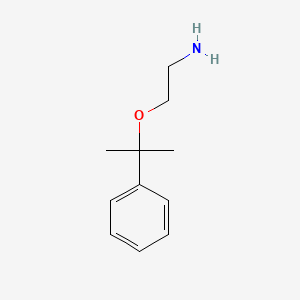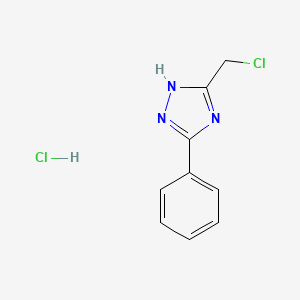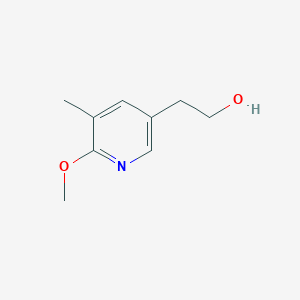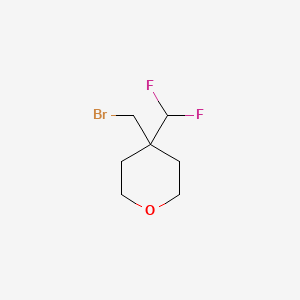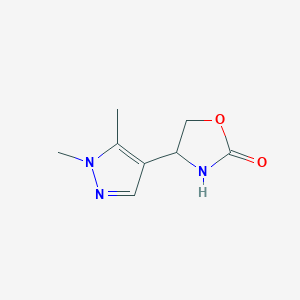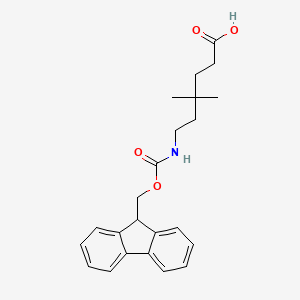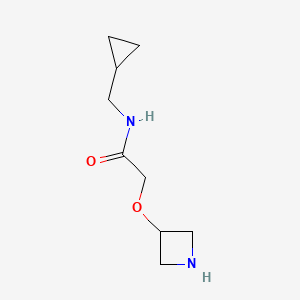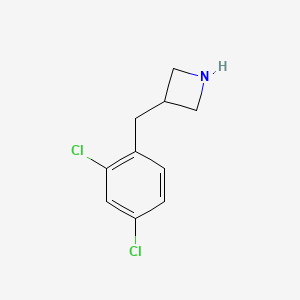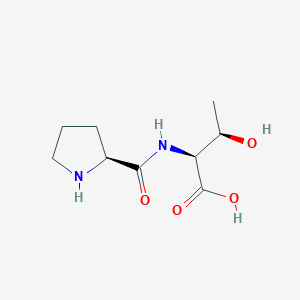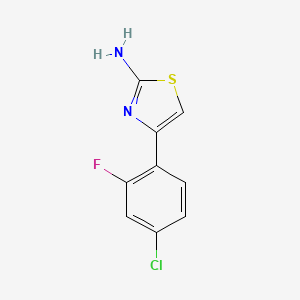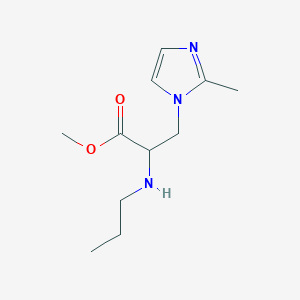
4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 2-chloro-6-fluorophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-chloro-6-fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the pyrrolidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with different substituents.
4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the fluorine atom.
4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the chlorine atom.
Uniqueness: 4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications .
特性
分子式 |
C11H11ClFNO2 |
|---|---|
分子量 |
243.66 g/mol |
IUPAC名 |
4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11ClFNO2/c12-8-2-1-3-9(13)10(8)6-4-14-5-7(6)11(15)16/h1-3,6-7,14H,4-5H2,(H,15,16) |
InChIキー |
IACNPIHONRQOFX-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


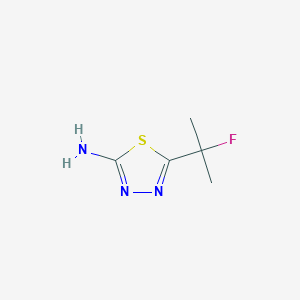
![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)
